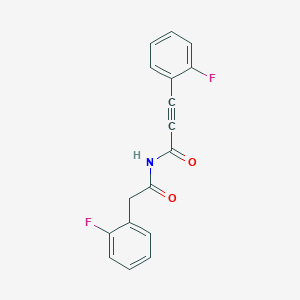
3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide typically involves multi-step organic reactions. One common method includes the acylation of 3-(2-fluorophenyl)propionic acid with 2-(2-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)propionic acid
- 2-(2-Fluorophenyl)acetyl chloride
- N-(2-(2-Fluorophenyl)acetyl)propiolamide
Uniqueness
3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its non-fluorinated counterparts, making it valuable for various applications.
Biological Activity
3-(2-Fluorophenyl)-N-(2-(2-fluorophenyl)acetyl)propiolamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H14F2N2O
- Molecular Weight : 300.29 g/mol
Research indicates that compounds with similar structural motifs often interact with specific biological targets, including enzymes involved in lipid metabolism and pathways related to cell death mechanisms such as ferroptosis. The presence of fluorine atoms in the structure may enhance the compound's binding affinity and selectivity towards these targets.
Biological Activity
-
Inhibition of Enzymatic Activity :
- Compounds similar to this compound have shown inhibitory effects on various enzymes, particularly those involved in lipid metabolism. For example, studies have reported that certain propiolamide derivatives inhibit monoacylglycerol acyltransferase (MGAT), leading to reduced triglyceride synthesis and potential applications in treating obesity-related disorders .
-
Induction of Ferroptosis :
- The compound may also play a role in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Similar compounds have been noted for their ability to covalently modify glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular redox homeostasis . This mechanism suggests potential applications in cancer therapy, where inducing ferroptosis can selectively kill cancer cells.
Study 1: Efficacy in Lipid Metabolism
A study evaluated the effect of a structurally related compound on lipid metabolism in a mouse model. The compound was administered at varying doses (3 mg/kg and 100 mg/kg), demonstrating significant reductions in plasma triglyceride levels and improved lipid profiles after oral administration . These findings highlight the potential of fluorinated propiolamides in managing metabolic disorders.
Study 2: Ferroptosis Induction
In vitro studies assessed the cytotoxicity of thiazole derivatives with similar electrophilic properties. These compounds were shown to induce ferroptosis selectively in cancer cell lines, emphasizing the importance of electrophilic warheads in drug design for targeted cancer therapies . The findings suggest that this compound could be further investigated for its potential to induce ferroptosis.
Data Tables
Properties
Molecular Formula |
C17H11F2NO2 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(2-fluorophenyl)acetyl]prop-2-ynamide |
InChI |
InChI=1S/C17H11F2NO2/c18-14-7-3-1-5-12(14)9-10-16(21)20-17(22)11-13-6-2-4-8-15(13)19/h1-8H,11H2,(H,20,21,22) |
InChI Key |
GKOMGAZEINAFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC(=O)C#CC2=CC=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















